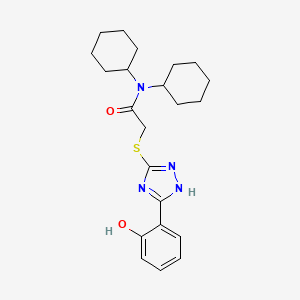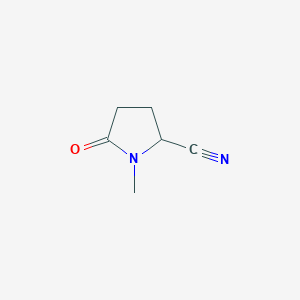
1-Methyl-5-oxopyrrolidine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-oxopyrrolidine-2-carbonitrile is a chemical compound with the molecular formula C6H8N2O. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 1-Methyl-5-oxopyrrolidine-2-carbonitrile typically involves the reaction of suitable precursors under specific conditions. One common method includes the cyclization of a nitrile precursor with a suitable amine under controlled temperature and pressure conditions. Industrial production methods may involve the use of catalysts to enhance the reaction efficiency and yield .
Analyse Des Réactions Chimiques
1-Methyl-5-oxopyrrolidine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
Applications De Recherche Scientifique
1-Methyl-5-oxopyrrolidine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-Methyl-5-oxopyrrolidine-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
1-Methyl-5-oxopyrrolidine-2-carbonitrile can be compared with other similar compounds, such as:
Pyrrolidine: A parent compound with a similar structure but lacking the nitrile and oxo groups.
1-Methyl-2-pyrrolidinone: A compound with a similar structure but different functional groups.
2-Pyrrolidinecarbonitrile: A compound with a similar nitrile group but different substitution patterns. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H8N2O |
|---|---|
Poids moléculaire |
124.14 g/mol |
Nom IUPAC |
1-methyl-5-oxopyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C6H8N2O/c1-8-5(4-7)2-3-6(8)9/h5H,2-3H2,1H3 |
Clé InChI |
RRTKANGRKDQQJY-UHFFFAOYSA-N |
SMILES canonique |
CN1C(CCC1=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


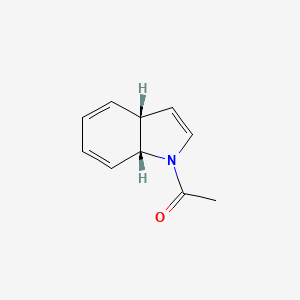
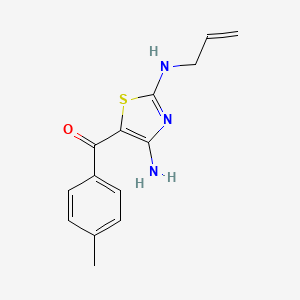
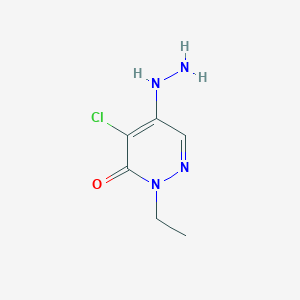
![Ethyl 3-amino-4-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11770005.png)
![3-amino-N-(2-chlorophenyl)-4-(4-chlorophenyl)-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11770009.png)
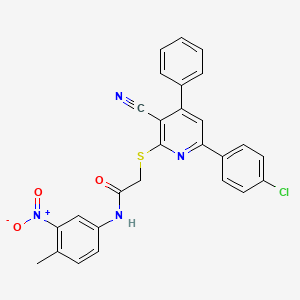

![N-Methyl-N-phenethylbenzo[d][1,3]dioxol-5-amine hydrochloride](/img/structure/B11770033.png)

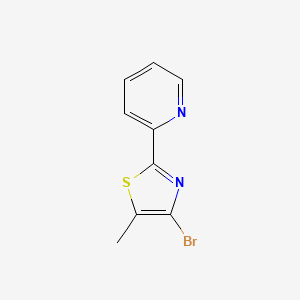
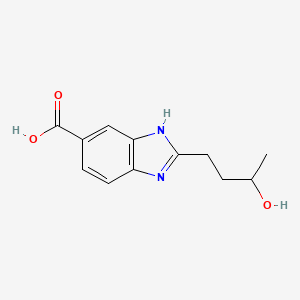
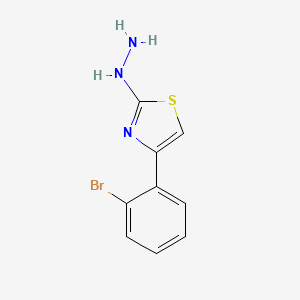
![Ethyl 2-[(1R,4R)-4-[(dimethylcarbamoyl)amino]cyclohexyl]acetate](/img/structure/B11770070.png)
